molecular formula C14H22N4OS2 B12722857 Dimethialium propyldisulfide CAS No. 7244-66-8

Dimethialium propyldisulfide

Cat. No.: B12722857
CAS No.: 7244-66-8
M. Wt: 326.5 g/mol
InChI Key: DIBIPCRUTLPRNR-KHPPLWFESA-N
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Description

Dimethialium propyldisulfide is an organosulfur compound that belongs to the class of disulfides It is characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethialium propyldisulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . Another method involves the direct synthesis from alkyl halides using thiourea and carbon tetrachloride (CCl4) in glycerol . These methods are scalable and can be performed in a one-pot reaction, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides and then oxidized to form disulfides. This process can be carried out using various oxidizing agents and catalysts, such as tetrathiomolybdate complexes or sulfur in strong alkaline media .

Chemical Reactions Analysis

Types of Reactions

Dimethialium propyldisulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to thiols.

    Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted disulfides. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Dimethialium propyldisulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethialium propyldisulfide involves its interaction with biological molecules through redox reactions. The compound can undergo oxidation and reduction, forming reactive intermediates that interact with cellular components. These interactions can lead to the modulation of cellular pathways and the inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethialium propyldisulfide include:

Uniqueness

This compound is unique due to its specific structure and the presence of propyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

7244-66-8

Molecular Formula

C14H22N4OS2

Molecular Weight

326.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-(propyldisulfanyl)but-2-en-2-yl]formamide

InChI

InChI=1S/C14H22N4OS2/c1-5-6-20-21-11(3)10(2)18(9-19)8-13-7-16-12(4)17-14(13)15/h7,9H,5-6,8H2,1-4H3,(H2,15,16,17)/b11-10-

InChI Key

DIBIPCRUTLPRNR-KHPPLWFESA-N

Isomeric SMILES

CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/C

Canonical SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)C

Origin of Product

United States

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